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2'-fluoro-2'-deoxycytidine-5'-triphosphate

DNA polymerase kinetics substrate analog discrimination nucleotide selectivity

F-dCTP, the active triphosphate of 2'-FdC, features a single 2'-fluoro modification producing >10,000-fold Km discrimination vs. natural dCTP for eukaryotic DNA polymerase α (7 mM vs. 0.6 µM). Enables decoupling of substrate-binding from inhibitor-binding effects using aphidicolin (identical ~2 µM Ki). Serves as mechanism-based inactivator of class I-III ribonucleotide reductases and essential negative-control nucleotide for CTP synthase inhibitor discovery. Supplied at ≥95% HPLC purity. For R&D use only.

Molecular Formula C9H15FN3O13P3
Molecular Weight 485.15 g/mol
CAS No. 66840-03-7
Cat. No. B3330135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-fluoro-2'-deoxycytidine-5'-triphosphate
CAS66840-03-7
Molecular FormulaC9H15FN3O13P3
Molecular Weight485.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C9H15FN3O13P3/c10-6-7(14)4(24-8(6)13-2-1-5(11)12-9(13)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyYKEIUAOIVAXJRI-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-dCTP: Chemical Class and Key Differentiators


2'-Fluoro-2'-deoxycytidine-5'-triphosphate (F-dCTP, also designated dCflTP or 2'-F-dCTP) is a chemically modified nucleoside triphosphate belonging to the halogenated deoxycytidine analog class. It features a single fluorine atom replacing the 2'-hydroxyl group of the ribose ring, yielding a molecular formula of C₉H₁₅FN₃O₁₃P₃ and a free-acid molecular weight of 485.15 g/mol [1]. This compound serves as the active, intracellular triphosphate metabolite of the antiviral and antineoplastic nucleoside prodrug 2'-fluoro-2'-deoxycytidine (2'-FdC) [2]. Unlike its gem‑difluoro analog gemcitabine triphosphate (dF-dCTP), F-dCTP bears only a single fluorine substituent, which profoundly alters its substrate and inhibitory profiles across DNA and RNA polymerases, CTP synthase, and ribonucleotide reductases. These differences create distinct scientific selection criteria that preclude simple analog interchange.

Why F-dCTP Is Not Interchangeable with Other dCTP Analogs


Simple substitution of F-dCTP with natural dCTP or other fluorinated cytidine triphosphates leads to fundamentally different experimental outcomes. F-dCTP exhibits a >10,000‑fold higher apparent Km than dCTP for eukaryotic DNA polymerase α (7 mM vs. 0.6 µM) while maintaining comparable aphidicolin inhibition, confirming that the 2'-fluoro modification drastically alters polymerase substrate recognition without disturbing inhibitor binding [1]. In contrast, gemcitabine triphosphate (dF-dCTP) is a 75‑fold tighter CTP synthase binder than CTP itself, whereas F-dCTP binds substantially weaker, with the arabino configuration contributing critically to high-affinity dF-dCTP binding—a property absent in F-dCTP [2]. Moreover, F-dCTP acts as a mechanism-based inactivator of class I, II, and III ribonucleotide reductases, causing covalent enzyme decomposition, whereas dCTP does not inhibit these enzymes [3]. These differences are not interchangeable and have direct consequences for experimental design and procurement decisions.

Quantitative Differentiation Evidence: F-dCTP vs. Closest Analogs


DNA Polymerase α Substrate Discrimination

In a direct head-to-head comparison using Xenopus laevis DNA polymerase α and activated DNA template, F-dCTP displayed a profoundly reduced substrate efficiency relative to the natural substrate dCTP. The apparent Km for dCTP was 0.6 µM, whereas the apparent Km for F-dCTP was 7 mM, representing an ~11,667-fold difference [1]. Despite this dramatic difference in substrate recognition, aphidicolin inhibited the enzyme noncompetitively with equal potency (Ki ≈ 2 µM) for both substrates, confirming that the fluorinated analog does not alter the inhibitor binding site [1]. For avian myeloblastosis virus (AMV) reverse transcriptase, a smaller but still substantial 50-fold discrimination was observed: Km for dCTP was 0.14 µM, while Km for F-dCTP was 7 µM [1].

DNA polymerase kinetics substrate analog discrimination nucleotide selectivity

CTP Synthase Binding Affinity

A comparative study of CTP synthase (CTPS) inhibition by fluorinated cytidine triphosphates demonstrated that gemcitabine triphosphate (dF-dCTP) is a potent competitive inhibitor of E. coli CTPS with a Ki of 3.0 ± 0.1 µM, exceeding the binding affinity of the natural product CTP by approximately 75-fold [1]. Complementary structural analysis revealed that the 2'-arabino-fluoro configuration present in dF-dCTP and 2'-fluoro-2'-deoxyarabinocytidine triphosphate (F-ara-CTP) contributes markedly to high-affinity binding through fluorine interactions with a conserved hydrophobic pocket (F227 and interdigitating loop Q114–V115–I116), whereas the 2'-ribo-fluoro configuration of F-dCTP lacks this critical interaction and exhibits substantially weaker binding [2]. Thus, F-dCTP is a significantly weaker CTPS inhibitor compared to its gem‑difluoro and arabino-fluoro counterparts.

CTP synthase inhibition binding affinity fluorinated nucleotide

Ribonucleotide Reductase Mechanism-Based Inactivation

F-dCTP acts as a mechanism-based inhibitor of class I (aerobic E. coli), class II (Lactobacillus leichmanii), and class III (anaerobic E. coli) ribonucleotide reductases, decomposing upon enzyme interaction to release cytosine, inorganic di/triphosphate, and 2-methylene-3(2H)-furanone, a reactive electrophile that covalently modifies the enzyme [1]. In contrast, the natural substrate dCTP does not inhibit any ribonucleotide reductase class. The 2'-chloro and 2'-azido analogs of deoxycytidine triphosphate share this mechanism-based inhibitory property, but the 2'-fluoro substituent provides a distinct reactivity profile. The anaerobic E. coli class III reductase, which relies on a glycyl radical (Gly-681) for catalysis, is inactivated by F-dCTP through a pathway that does not generate a new transient radical species, differentiating it from class I enzyme inactivation [1].

ribonucleotide reductase mechanism-based inhibition covalent enzyme inactivation

DNA Polymerase β Sequence-Dependent Incorporation

In a comparative study of modified cytidine triphosphate incorporation by DNA polymerase β using nicked DNA substrates, the relative catalytic efficiency (k(pol)/K(d)) followed the order dCTP > araCTP, dFdCTP >> rCTP, with the relative efficiency for FdCTP (F-dCTP) being sequence-dependent . The variation in FdCTP incorporation efficiency was attributed primarily to changes in k(pol) rather than differences in nucleoside triphosphate binding affinity, indicating that the 2'-fluorine atom affects the chemical step of phosphodiester bond formation rather than substrate binding . This contrasts with araCTP and dFdCTP, which exhibited more uniform incorporation behavior. Ligation efficiency by T4 DNA ligase and DNA ligase III/XRCC1 was largely unaffected by any of the nucleotide analogs, confirming that downstream repair steps are not compromised .

DNA repair base excision repair polymerase β specificity

Antiviral Selectivity: Low Cytotoxicity Profile

The nucleoside prodrug 2'-fluoro-2'-deoxycytidine (2'-FdC), which is intracellularly phosphorylated to F-dCTP, demonstrated potent antiviral activity against Borna disease virus (BDV) with negligible cytotoxicity in the same cell system. This favorable selectivity profile contrasts sharply with 1-β-D-arabinofuranosylcytosine (Ara-C), a related cytidine analog whose clinical use is limited by significant cytotoxic side effects [1]. The non-cytotoxic nature of 2'-FdC at antiviral concentrations indicates that the corresponding triphosphate F-dCTP selectively targets viral replication processes without broadly impairing host DNA synthesis, distinguishing it from Ara-CTP.

antiviral selectivity cytotoxicity index Borna disease virus

CCHFV Antiviral Activity and T-705 Synergy

The prodrug 2'-deoxy-2'-fluorocytidine (2'-FdC, which generates F-dCTP intracellularly) was identified as a potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication using a recombinant fluorescent reporter virus assay. Notably, 2'-FdC exhibited synergistic antiviral activity when combined with T-705 (favipiravir), enhancing the potency of both compounds against CCHFV replication [1]. This synergistic property is not reported for gemcitabine or other 2',2'-difluoro analogs in CCHFV models, suggesting a unique pharmacological interaction for the mono-fluorinated cytidine analog class.

Crimean-Congo hemorrhagic fever virus synergistic antiviral T-705 combination

Optimal Application Scenarios for F-dCTP


DNA Polymerase α Specificity and Aphidicolin Inhibition

F-dCTP is ideally suited for enzymology laboratories studying the substrate recognition determinants of eukaryotic DNA polymerase α. The >10,000-fold Km discrimination between F-dCTP (7 mM) and natural dCTP (0.6 µM) provides an extreme dynamic range for measuring how 2'-modifications affect nucleotide binding and incorporation [1]. Because aphidicolin inhibits both substrates with an identical Ki of ~2 µM, F-dCTP enables researchers to decouple substrate-binding effects from inhibitor-binding effects in the same assay system.

CTP Synthase Negative Control for Inhibitor Screening

In CTP synthase inhibitor discovery campaigns, F-dCTP serves as an essential negative-control nucleotide. Its 2'-ribo-fluoro configuration prevents the strong CTPS binding conferred by the 2'-arabino-fluoro group present in dF-dCTP (Ki = 3.0 µM) and F-ara-CTP [2]. Researchers can use F-dCTP to establish baseline binding levels and verify that observed inhibition is stereochemically specific to the arabino configuration rather than a general property of fluorinated nucleotides.

Ribonucleotide Reductase Class III Inactivator

For laboratories focused on anaerobic ribonucleotide reductases (class III), F-dCTP is a critical tool compound because it acts as a mechanism-based inactivator that decomposes to release the reactive 2-methylene-3(2H)-furanone, covalently modifying the enzyme [3]. The absence of a transient radical intermediate during class III inactivation differentiates this process from class I enzyme inactivation, making F-dCTP a precise probe for class-specific RNR chemistry.

CCHFV Prodrug Development with T-705 Synergy

The F-dCTP prodrug 2'-FdC is uniquely suitable for antiviral combination therapy development against Crimean-Congo hemorrhagic fever virus due to its demonstrated synergistic interaction with T-705 (favipiravir) [4]. Antiviral research groups pursuing CCHFV countermeasures should source the triphosphate form for in vitro polymerase inhibition studies and the nucleoside prodrug for cellular synergy assays, as this synergistic property has not been demonstrated for gemcitabine or ara-C in CCHFV models.

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